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Compound of Interest

Compound Name: 4-Bromo-3-phenyl-1H-pyrazole

Cat. No.: B076115

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-phenyl-1H-pyrazole, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. This document
consolidates its chemical identity, plausible synthetic routes with detailed experimental
protocols, physical and spectral properties, and a discussion of its potential biological
significance based on the broader class of pyrazole derivatives. The information is intended to
serve as a valuable resource for researchers engaged in the synthesis, characterization, and
evaluation of novel pyrazole-based compounds for therapeutic applications.

Chemical Identity

The nomenclature and key identifiers for 4-Bromo-3-phenyl-1H-pyrazole are summarized in
the table below.
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Identifier Value

IUPAC Name 4-bromo-3-phenyl-1H-pyrazole
CAS Number 13808-65-6

Molecular Formula CoH7BrN2

Molecular Weight 223.07 g/mol

Canonical SMILES C1=CC=C(C=C1)C2=CNN=C2Br

INChl=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-

InChl Key
1-3-5-7/h1-6H,(H,11,12)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of 4-Bromo-3-phenyl-
1H-pyrazole is not extensively documented in a single source, a plausible and efficient
synthetic route can be devised based on established methods for pyrazole synthesis and
subsequent bromination. A common and effective method involves the cyclocondensation of a
1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the
resulting pyrazole core.

General Synthetic Pathway

A logical synthetic approach involves a two-step process: the synthesis of the parent 3-phenyl-
1H-pyrazole followed by its bromination.
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General Synthetic Pathway for 4-Bromo-3-phenyl-1H-pyrazole

Step 1: Knorr Pyrazole Synthesis

G-Phenyl-l,S-butanediona (Hydrazine Hydrate)

Cyclocondensation

G—Phenyl-lH-pyrazole)

Step 2: Electrophilic Bromination

(N Bromosuccinimide (NBS)) G Phenyl-1H-pyrazole G Phenyl_pyrazole_ 2)

Bromination

Click to download full resolution via product page

A plausible two-step synthesis of 4-Bromo-3-phenyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Phenyl-1H-
pyrazole (Knorr Synthesis)

This protocol is adapted from general procedures for the synthesis of pyrazoles from 1,3-

dicarbonyl compounds and hydrazines.

o Materials:
o 1-Phenyl-1,3-butanedione (1 equivalent)

o Hydrazine hydrate (1.2 equivalents)
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o Ethanol

o Glacial acetic acid (catalytic amount)

o Distilled water

o Saturated sodium bicarbonate solution
o Ethyl acetate

o Anhydrous magnesium sulfate

e Procedure:

o To a solution of 1-phenyl-1,3-butanedione in ethanol, add a catalytic amount of glacial
acetic acid.

o Slowly add hydrazine hydrate to the mixture at room temperature.

o Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

o To the residue, add distilled water and extract with ethyl acetate (3 x 50 mL).

o Wash the combined organic layers with a saturated sodium bicarbonate solution and then
with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by recrystallization or column chromatography to yield 3-phenyl-
1H-pyrazole.

Experimental Protocol: Bromination of 3-Phenyl-1H-
pyrazole
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This protocol is based on standard procedures for the bromination of pyrazoles using N-
Bromosuccinimide (NBS).

o Materials:

o

3-Phenyl-1H-pyrazole (1 equivalent)

[¢]

N-Bromosuccinimide (NBS) (1.1 equivalents)

Acetonitrile or Dichloromethane

[¢]

Distilled water

[e]

o

Saturated sodium thiosulfate solution

Dichloromethane

[¢]

[¢]

Anhydrous sodium sulfate

e Procedure:

o

Dissolve 3-phenyl-1H-pyrazole in acetonitrile or dichloromethane.
o Add N-Bromosuccinimide (NBS) portion-wise to the solution at 0 °C.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring
by TLC.

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

o Extract the mixture with dichloromethane (3 x 30 mL).
o Wash the combined organic layers with water and brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent
under reduced pressure.
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o Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-3-

phenyl-1H-pyrazole.

Physicochemical and Spectral Data

Specific experimental data for 4-Bromo-3-phenyl-1H-pyrazole is not readily available in the
public domain. The following tables provide a compilation of predicted properties and

experimental data for closely related analogs to serve as a reference.

husical ies (Predicted and Anal |

Property Value/Observation
Data not available for the target compound. For
Melting Point the related 4-Bromo-1,3,5-trimethyl-1H-
pyrazole, the melting point is 30-34 °C.[1]
Data not available for the target compound. For
» ) the related 4-Bromo-1,3,5-trimethyl-1H-
Boiling Point N o
pyrazole, the boiling point is 101-102 °C at 15
mmHg.[1]
Appearance Likely a white to off-white solid.
Expected to be soluble in common organic
Solubility solvents like dichloromethane, chloroform, and

ethyl acetate.

Spectral Data (Reference Data for Analogs)

The following data is for the closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-

pyrazole, and can be used for comparative analysis.[2][3]
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Observations for 4-bromo-3-methoxy-1-
Spectral Data
phenyl-1H-pyrazole[2][3]

o (ppm) 7.78 (s, 1H), 7.56 (m, 2H), 7.42 (m, 2H),

1H NMR (CDCls)
7.23 (m, 1H), 4.05 (s, 3H)

0 (ppm) 161.2, 139.7, 129.4, 127.8, 125.8,

13C NMR (CDCls)
117.6, 82.0, 56.8

Mass Spectrum (EI) m/z (%) 255/253 (M+, 99/100), 174 ([M-Br]*, 75)

IR (KBFr) v (cm™%) 2947, 1554, 1502, 1099, 749, 686

Potential Biological Activity and Applications in
Drug Discovery

While specific biological data for 4-Bromo-3-phenyl-1H-pyrazole is limited, the pyrazole
scaffold is a well-established pharmacophore present in numerous approved drugs and clinical
candidates. Pyrazole derivatives have demonstrated a wide range of biological activities,
including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

The presence of a bromine atom at the 4-position and a phenyl group at the 3-position of the
pyrazole ring in the target compound offers several opportunities for its application in drug
discovery:

» Scaffold for Library Synthesis: The bromo-substituent serves as a versatile handle for further
functionalization through various cross-coupling reactions, such as Suzuki, Heck, and
Sonogashira couplings. This allows for the generation of diverse libraries of compounds for
high-throughput screening.

» Potential as an Enzyme Inhibitor: Pyrazole-containing compounds are known to inhibit
various enzymes. For instance, some pyrazole derivatives have been identified as inhibitors
of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-
inflammatory drugs.

» Anticancer Potential: A number of pyrazole derivatives have shown promising anticancer
activity by targeting various signaling pathways involved in cell proliferation and survival,
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such as those involving kinases.

Further Functionalization via Suzuki Coupling

The bromine atom on the pyrazole ring is amenable to palladium-catalyzed Suzuki cross-
coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.

Suzuki Coupling of 4-Bromo-3-phenyl-1H-pyrazole

Aryl/Heteroaryl Pd Catalyst Base
Boronic Acid (e.g., Pd(PPhs)4) (e.g., Na2COs)

Click to download full resolution via product page

Functionalization via Suzuki coupling.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other pyrazole-based anticancer agents, 4-Bromo-3-
phenyl-1H-pyrazole and its derivatives could potentially inhibit key signaling pathways
involved in cancer progression, such as the MAP kinase pathway.
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Hypothetical Inhibition of a Kinase Signaling Pathway

(Receptor Tyrosine Kinase)

Cell Proliferation
Survival

Click to download full resolution via product page
Potential inhibition of the MEK kinase in the MAPK pathway.

Conclusion

4-Bromo-3-phenyl-1H-pyrazole represents a valuable building block in the synthesis of novel
heterocyclic compounds with potential therapeutic applications. Its straightforward, albeit not
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explicitly detailed, synthesis and the versatility of its bromo-substituent for further chemical
modifications make it an attractive scaffold for medicinal chemistry campaigns. While specific
biological data for this compound is sparse, the well-documented pharmacological activities of
the broader pyrazole class suggest that derivatives of 4-Bromo-3-phenyl-1H-pyrazole could
exhibit interesting biological profiles. Further investigation into the synthesis, characterization,
and biological evaluation of this compound and its analogs is warranted to explore its full
potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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